4-(3-Benzyloxyphenyl)benzonitrile
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(3-phenylmethoxyphenyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15NO/c21-14-16-9-11-18(12-10-16)19-7-4-8-20(13-19)22-15-17-5-2-1-3-6-17/h1-13H,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAXZRXQUOBFIIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)C3=CC=C(C=C3)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30602455 | |
| Record name | 3'-(Benzyloxy)[1,1'-biphenyl]-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30602455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
893736-86-2 | |
| Record name | 3'-(Benzyloxy)[1,1'-biphenyl]-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30602455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanistic Investigations and Reaction Kinetics
Elucidation of Catalytic Cycles in Cross-Coupling Reactions
The synthesis of biaryl compounds like 4-(3-Benzyloxyphenyl)benzonitrile via Suzuki-Miyaura coupling proceeds through a well-accepted catalytic cycle involving a palladium catalyst. wikipedia.orglibretexts.org The cycle is generally understood to comprise three key steps:
Oxidative Addition: The cycle begins with the addition of the aryl halide (e.g., 1-(benzyloxy)-3-bromobenzene) to a low-valent palladium(0) species. This step forms a new palladium(II) intermediate. wikipedia.orglibretexts.org
Transmetalation: The organic group from the organoboron compound (e.g., 4-cyanophenylboronic acid), after activation by a base, is transferred to the palladium(II) center. This displaces the halide and results in a new palladium(II) species bearing both aryl groups. wikipedia.orgorganic-chemistry.org
Reductive Elimination: In the final step, the two aryl groups are expelled from the palladium center, forming the C-C bond of the final product, this compound. This step regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle. wikipedia.orglibretexts.org
While this is the generally accepted pathway, specific studies confirming this cycle for the synthesis of this compound, or identifying any potential alternative pathways or side reactions, have not been found.
Kinetic Studies of Key Synthetic Steps and Rate-Determining Processes
Detailed kinetic studies are crucial for understanding reaction mechanisms and optimizing conditions. Such studies would involve measuring reaction rates under varying concentrations of reactants, catalysts, and additives to determine the reaction order and identify the rate-determining step.
For the Suzuki-Miyaura reaction, either oxidative addition or transmetalation is often the rate-determining step, depending on the specific substrates, ligands, and reaction conditions. However, no published kinetic data, rate constants, or activation energy values for the synthesis of this compound could be located. Without such experimental data, it is not possible to definitively state which step is rate-limiting for its formation.
Role of Ligands and Additives in Reaction Efficiency and Selectivity
Ligands, typically phosphines or N-heterocyclic carbenes (NHCs), play a critical role in stabilizing the palladium catalyst and modulating its reactivity. Electron-donating and sterically bulky ligands are known to promote the oxidative addition and reductive elimination steps, often leading to higher reaction efficiency. wikipedia.org
Bases are essential additives, required to activate the organoboron reagent to facilitate transmetalation. wikipedia.orgorganic-chemistry.org The choice of base (e.g., carbonates, phosphates, hydroxides) and solvent can significantly impact the reaction yield and rate.
While general principles suggest that ligands like triphenylphosphine (B44618) or more advanced Buchwald or Fuphos-type ligands, along with bases such as sodium carbonate or potassium phosphate, would be effective, there are no specific studies that have systematically investigated and compared the effects of different ligands and additives on the efficiency and selectivity of this compound synthesis.
Transition State Analysis and Reaction Pathway Determination
Modern computational chemistry allows for the detailed analysis of reaction pathways, including the calculation of energies of intermediates and transition states. This provides a theoretical understanding of the reaction mechanism and can corroborate experimental findings.
A transition state analysis for the synthesis of this compound would involve computationally modeling the energies associated with the oxidative addition, transmetalation, and reductive elimination steps. Such calculations could confirm the lowest energy reaction pathway and the structure of the key transition states. However, a search of the scientific literature did not yield any such computational studies specifically performed for the formation of this compound.
Theoretical and Computational Chemistry of 4 3 Benzyloxyphenyl Benzonitrile
Quantum Chemical Calculations of Molecular Structure and Conformation
The foundational step in computational analysis is the determination of the molecule's most stable three-dimensional structure. This is typically achieved using methods like Density Functional Theory (DFT). These calculations would yield precise data on bond lengths, bond angles, and dihedral (torsional) angles. For 4-(3-Benzyloxyphenyl)benzonitrile, key parameters would include the angles between the two phenyl rings and the conformation of the flexible benzyl (B1604629) ether linkage. Without specific studies, optimized geometrical parameters for this molecule are not available.
Electronic Structure Analysis
Once the geometry is optimized, its electronic properties can be analyzed. This involves mapping the distribution of electrons throughout the molecule.
Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity and electronic transitions. The energy difference between them, the HOMO-LUMO gap, is a key indicator of chemical stability.
Charge Distribution and Electrostatic Potential: Analysis of the molecular electrostatic potential (MEP) would reveal the regions of positive and negative charge on the molecule's surface. This is vital for predicting how the molecule would interact with other chemical species. For instance, the electron-withdrawing nitrile group (-CN) would be expected to create a region of negative potential, while the ether oxygen and aromatic rings would also exhibit distinct electronic features.
Specific energy values for the HOMO, LUMO, and detailed MEP maps for this compound are not documented in existing literature.
Reactivity Prediction and Reaction Mechanism Modeling
Building on the electronic structure analysis, computational models can predict how and where a molecule is likely to react. Global and local reactivity descriptors, such as chemical hardness, softness, and Fukui functions, are calculated to identify the most probable sites for nucleophilic or electrophilic attack. Modeling potential reaction pathways provides insight into the energy barriers and transition states involved, which is fundamental for understanding reaction kinetics. No such predictive models have been published for this compound.
Conformational Analysis and Energy Landscapes
The flexibility of the benzyl ether group allows the molecule to adopt various spatial arrangements, or conformations. A thorough conformational analysis would involve systematically rotating the flexible bonds and calculating the energy of each resulting conformer. This process generates a potential energy surface, or energy landscape, which identifies the lowest-energy (most stable) conformations and the energy barriers to interconversion. This information is critical for understanding the molecule's dynamic behavior, but specific energy landscapes for this compound have not been computationally determined.
Intermolecular Interactions and Packing Arrangements (Theoretical Modeling)
In a solid or liquid state, molecules interact with their neighbors. Theoretical modeling can simulate these intermolecular forces, such as van der Waals forces, dipole-dipole interactions, and potential hydrogen bonding. This is essential for predicting how molecules will arrange themselves in a crystal lattice (crystal packing). Understanding these interactions is key to predicting physical properties like melting point and solubility. However, theoretical models of the intermolecular interactions and packing of this compound are not available.
Advanced Spectroscopic and Diffractional Characterization Methodological Aspects and Structural Insights
High-Resolution Nuclear Magnetic Resonance Spectroscopy (e.g., 2D NMR, Solid-State NMR for advanced structural insights)
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules in solution. For 4-(3-Benzyloxyphenyl)benzonitrile, both ¹H and ¹³C NMR would provide definitive information about its molecular framework.
¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the three phenyl rings and the methylene (B1212753) protons of the benzyl (B1604629) group. The protons on the benzonitrile (B105546) ring would likely appear as a set of doublets, characteristic of a para-substituted benzene (B151609) ring. The protons on the 3-benzyloxyphenyl ring would exhibit a more complex splitting pattern due to their meta and ortho relationships. The five protons of the benzyl group's phenyl ring would also show characteristic aromatic signals, while the methylene protons (-CH₂-) would appear as a singlet, typically in the range of 5.0-5.2 ppm.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum would complement the ¹H NMR data by providing the chemical shifts for each unique carbon atom. Key signals would include the quaternary carbon of the nitrile group (C≡N), typically found in the 118-120 ppm region, and the carbons of the aromatic rings. The chemical shifts of the aromatic carbons would be influenced by the electron-withdrawing nature of the nitrile group and the electron-donating nature of the ether oxygen. The methylene carbon of the benzyl group would also have a characteristic signal.
2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed for unambiguous assignment of the proton and carbon signals, especially for the complex aromatic regions. NOESY (Nuclear Overhauser Effect Spectroscopy) could provide through-space correlations, confirming the spatial proximity of the benzyl group to the phenoxy ring.
Solid-State NMR (ssNMR): In the absence of single-crystal X-ray data, solid-state NMR could offer valuable insights into the solid-state structure and packing of this compound. Cross-polarization magic-angle spinning (CP-MAS) experiments would provide high-resolution ¹³C spectra in the solid state, revealing information about the crystallographic symmetry and the presence of different conformers.
Expected ¹H and ¹³C NMR Data (based on related structures):
| Assignment | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
| Benzonitrile Protons | 7.6-7.8 (d) | 110-112 (C-CN), 118-120 (CN), 132-134 (CH) |
| 3-Benzyloxyphenyl Protons | 6.9-7.4 (m) | 115-130 |
| Benzyl Phenyl Protons | 7.2-7.5 (m) | 127-137 |
| Benzyl Methylene Protons | ~5.1 (s) | ~70 |
Note: These are estimated values based on analogous compounds. Actual experimental values may vary.
Single Crystal X-ray Diffraction (Focus on crystal packing, non-covalent interactions, and supramolecular assemblies)
Single-crystal X-ray diffraction provides the most definitive three-dimensional structure of a molecule in the solid state. Although a crystal structure for this compound is not publicly available, analysis of related structures, such as substituted benzonitriles, allows for predictions of its likely solid-state behavior.
Crystal Packing: The packing of this compound molecules in a crystal lattice would be governed by a combination of van der Waals forces and more specific non-covalent interactions. The elongated and somewhat rigid shape of the molecule would likely favor layered or herringbone packing arrangements.
Non-covalent Interactions: Several types of non-covalent interactions would be expected to play a significant role in the supramolecular assembly. These include:
π-π Stacking: The multiple aromatic rings could engage in π-π stacking interactions, either in a face-to-face or offset fashion. These interactions are crucial in stabilizing the crystal lattice of aromatic compounds.
C-H···N Interactions: The nitrogen atom of the nitrile group is a good hydrogen bond acceptor. Weak C-H···N hydrogen bonds involving aromatic or methylene C-H donors are likely to be present, forming intermolecular synthons that guide the crystal packing.
C-H···π Interactions: The electron-rich π systems of the aromatic rings can act as acceptors for weak hydrogen bonds from C-H donors of neighboring molecules.
Supramolecular Assemblies: The interplay of these non-covalent interactions would lead to the formation of extended supramolecular assemblies. For instance, C-H···N interactions could lead to the formation of one-dimensional chains or two-dimensional sheets, which are then further organized by π-π stacking and other weaker forces. The flexibility of the benzyl ether linkage might allow for different conformations, potentially leading to polymorphism.
Advanced Mass Spectrometry Techniques (e.g., fragmentation pathways, high-resolution accurate mass, ion mobility-MS)
Advanced mass spectrometry techniques are vital for confirming the molecular weight and elucidating the fragmentation patterns of this compound.
High-Resolution Accurate Mass (HRAM): HRAM spectrometry would be used to determine the elemental composition of the molecular ion with high precision, confirming the chemical formula C₂₀H₁₅NO.
Fragmentation Pathways: Electron ionization (EI) or electrospray ionization (ESI) followed by tandem mass spectrometry (MS/MS) would reveal the characteristic fragmentation pathways. Expected fragmentation would likely involve:
Cleavage of the benzyl group: A prominent fragmentation pathway would be the cleavage of the C-O bond of the ether, leading to the formation of a stable benzyl cation (m/z 91) and a phenoxybenzonitrile radical cation.
Loss of the nitrile group: Fragmentation involving the loss of HCN (27 Da) from the molecular ion is a common pathway for benzonitriles. nih.gov
Fragmentation of the biphenyl (B1667301) ether core: Further fragmentation of the remaining structure would lead to characteristic ions corresponding to the biphenyl and benzonitrile moieties.
Ion Mobility-Mass Spectrometry (IM-MS): This technique could provide information about the shape and size of the ions in the gas phase. It could potentially be used to separate different conformers of the molecular ion, if they exist, and to study their individual fragmentation patterns.
Expected Key Fragments in Mass Spectrum:
| m/z | Possible Fragment Identity |
| 285 | [M]⁺ (Molecular Ion) |
| 91 | [C₇H₇]⁺ (Benzyl cation) |
| 194 | [M - C₇H₇]⁺ (Phenoxybenzonitrile radical cation) |
| 258 | [M - HCN]⁺ |
Note: The relative intensities of these fragments would depend on the ionization method and collision energy.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Conformational States
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of the chemical bonds. For this compound, these techniques would be used to confirm the presence of its key functional groups.
Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the various functional groups.
C≡N Stretch: A sharp and intense absorption band is expected in the region of 2220-2240 cm⁻¹, characteristic of the nitrile group in an aromatic system. sphinxsai.com
C-O-C Stretch: The aryl ether linkage would give rise to strong asymmetric and symmetric stretching vibrations, typically in the ranges of 1200-1275 cm⁻¹ and 1000-1075 cm⁻¹, respectively.
Aromatic C-H and C=C Stretches: Multiple bands in the regions of 3000-3100 cm⁻¹ (C-H stretch) and 1400-1600 cm⁻¹ (C=C stretch) would confirm the presence of the aromatic rings.
CH₂ Bending: The methylene group would exhibit characteristic bending vibrations around 1450 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy would provide complementary information to the IR spectrum. The C≡N stretch is also Raman active and would appear as a strong, sharp band. The symmetric vibrations of the aromatic rings are often more intense in the Raman spectrum compared to the IR spectrum, providing valuable structural information.
Conformational States: Subtle shifts in the vibrational frequencies, particularly in the fingerprint region (below 1500 cm⁻¹), could potentially be used to study different conformational states of the molecule, arising from rotation around the C-O and C-C single bonds.
Expected Vibrational Frequencies (cm⁻¹):
| Vibrational Mode | Expected IR Frequency | Expected Raman Frequency |
| Aromatic C-H Stretch | 3100-3000 | 3100-3000 |
| Aliphatic C-H Stretch | 2950-2850 | 2950-2850 |
| C≡N Stretch | 2240-2220 (strong, sharp) | 2240-2220 (strong, sharp) |
| Aromatic C=C Stretch | 1600-1450 (multiple bands) | 1600-1450 (multiple bands) |
| C-O-C Asymmetric Stretch | 1275-1200 (strong) | Weak or inactive |
| C-O-C Symmetric Stretch | 1075-1000 (moderate) | 1075-1000 (moderate) |
Note: These are general ranges and the exact positions and intensities will be specific to the molecule.
Electronic Spectroscopy (UV-Vis, Fluorescence) for Electronic Transitions and Optical Properties
Electronic spectroscopy, encompassing UV-Vis absorption and fluorescence, provides information about the electronic transitions within a molecule and its resulting optical properties.
UV-Vis Absorption Spectroscopy: The UV-Vis spectrum of this compound in a suitable solvent (e.g., cyclohexane (B81311) or ethanol) is expected to show absorption bands arising from π→π* transitions within the aromatic systems. The spectrum of benzonitrile itself shows a primary absorption band around 224 nm and a weaker, secondary band around 271 nm. gkseries.com The extended conjugation and the presence of the benzyloxy substituent in the target molecule would likely cause a red-shift (bathochromic shift) of these bands and potentially an increase in their molar absorptivity.
Fluorescence Spectroscopy: Upon excitation at an appropriate wavelength (determined from the absorption spectrum), this compound may exhibit fluorescence. The emission spectrum would provide information about the energy of the first excited singlet state. The quantum yield of fluorescence would be a measure of the efficiency of the emission process. The presence of the flexible benzyl ether linkage could potentially lead to non-radiative decay pathways, which might affect the fluorescence intensity.
Expected Electronic Spectroscopy Data:
| Parameter | Expected Value |
| λmax (Absorption) | 230-240 nm and 270-290 nm |
| Molar Absorptivity (ε) | 10,000 - 20,000 M⁻¹cm⁻¹ for the primary band |
| λmax (Fluorescence) | Expected to be red-shifted from the longest wavelength absorption band |
Note: These values are estimations based on the properties of benzonitrile and related aromatic ethers. The actual values would depend on the solvent and other experimental conditions.
Derivatization and Functionalization Strategies
Modification of the Benzyloxyl Moiety
The benzyloxy group serves as a protecting group for the phenolic hydroxyl group, and its modification is a key step in the functionalization of this part of the molecule.
The primary transformation of the benzyloxyl group is its cleavage to reveal the free hydroxyl group, a process known as deprotection. This reaction yields 4-(3-hydroxyphenyl)benzonitrile (B1599292). sigmaaldrich.comepa.gov A standard and highly efficient method for this transformation is catalytic hydrogenolysis. This reaction typically involves the use of hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst. lehigh.edunih.gov The benzyl (B1604629) group is selectively cleaved, leaving the nitrile and the biphenyl (B1667301) core intact.
The resulting product, 4-(3-hydroxyphenyl)benzonitrile, is a key intermediate for further functionalization. sigmaaldrich.comepa.gov
Table 1: Typical Conditions for Deprotection of 4-(3-Benzyloxyphenyl)benzonitrile
| Reagents | Catalyst | Solvent | Temperature | Product |
| H₂ | 10% Pd/C | Ethanol or Methanol | Room Temperature | 4-(3-Hydroxyphenyl)benzonitrile |
Once the phenolic hydroxyl group is unmasked, it can be subjected to various etherification reactions to introduce a wide range of substituents. This is typically achieved by reacting 4-(3-hydroxyphenyl)benzonitrile with an alkyl halide or another electrophile in the presence of a base. The base, such as potassium carbonate, deprotonates the phenol (B47542) to form a more nucleophilic phenoxide ion, which then displaces the leaving group on the electrophile. chemicalbook.com
For example, reaction with an alkyl bromide in a suitable solvent like dimethylformamide (DMF) or acetone (B3395972) would yield a new ether derivative. chemicalbook.comprepchem.com This strategy allows for the introduction of diverse alkyl or functionalized chains, significantly altering the molecule's properties.
Table 2: General Conditions for Ether Linkage Modification of 4-(3-Hydroxyphenyl)benzonitrile
| Substrate | Reagent | Base | Solvent | Product |
| 4-(3-Hydroxyphenyl)benzonitrile | Alkyl Halide (e.g., R-Br) | K₂CO₃ | Acetone or DMF | 4-(3-Alkoxyphenyl)benzonitrile |
Transformations of the Nitrile Group
The nitrile group is a versatile functional group that can be converted into several other nitrogen-containing moieties or a carboxylic acid.
The nitrile group can be reduced to a primary amine, yielding [4-(3-benzyloxyphenyl)phenyl]methanamine. A common method for this transformation is catalytic hydrogenation, often using catalysts like Raney Nickel or palladium on carbon under a hydrogen atmosphere. nih.gov
Alternatively, catalytic transfer hydrogenation offers a milder and often safer method, avoiding the need for high-pressure hydrogen gas. rsc.orgscispace.comresearchgate.net Reagents such as formic acid or its salts (e.g., triethylammonium (B8662869) formate) in the presence of a palladium catalyst can effectively reduce the nitrile to the corresponding primary amine. rsc.orgresearchgate.net Under certain conditions, the reaction can be controlled to yield the intermediate imine, although the primary amine is the more common product of complete reduction. nih.gov
Table 3: Conditions for Reduction of this compound
| Reaction Type | Reagents | Catalyst | Product |
| Catalytic Hydrogenation | H₂ | Raney Ni or Pd/C | [4-(3-Benzyloxyphenyl)phenyl]methanamine |
| Catalytic Transfer Hydrogenation | Triethylammonium formate | Pd/C | [4-(3-Benzyloxyphenyl)phenyl]methanamine |
The nitrile group can be hydrolyzed to a carboxylic acid or an amide under acidic or basic conditions. google.comdoubtnut.comyoutube.com The reaction proceeds in a stepwise manner, with the amide, 4-(3-benzyloxyphenyl)benzamide, being the initial product. youtube.com
Under mild basic or acidic conditions, the reaction can often be stopped at the amide stage. sigmaaldrich.com More vigorous conditions, such as heating with a strong acid (e.g., HCl) or a strong base (e.g., NaOH), will lead to the complete hydrolysis to the corresponding carboxylic acid, 4-(3-benzyloxyphenyl)benzoic acid. google.comdoubtnut.com
Table 4: Hydrolysis of this compound
| Conditions | Intermediate Product | Final Product |
| Mild Acid/Base | 4-(3-Benzyloxyphenyl)benzamide | - |
| Strong Acid/Base (Heat) | 4-(3-Benzyloxyphenyl)benzamide | 4-(3-Benzyloxyphenyl)benzoic acid |
The carbon-nitrogen triple bond of the nitrile group can participate in cycloaddition reactions to form heterocyclic rings. A prominent example is the [2+3] cycloaddition with azides to synthesize tetrazoles. prepchem.comorganic-chemistry.org This reaction is often catalyzed by various reagents, including metal salts or organocatalysts, and can be performed with sodium azide (B81097) to yield 5-(4-(3-benzyloxyphenyl)phenyl)-1H-tetrazole. prepchem.comorganic-chemistry.orgresearchgate.net The reaction typically requires heating in a suitable solvent. prepchem.com
While less common for simple benzonitriles, the nitrile group can also act as a dienophile in [4+2] cycloaddition reactions (Diels-Alder type reactions) with highly reactive dienes to form six-membered heterocyclic compounds. researchgate.netnih.gov These reactions often require high temperatures and specific substrates to proceed efficiently.
Table 5: Cycloaddition Reactions of this compound
| Reaction Type | Reagents | Product Type |
| [2+3] Cycloaddition | Sodium Azide (NaN₃) | Tetrazole |
| [4+2] Cycloaddition | Substituted Diene | Dihydropyridine derivative |
Electrophilic and Nucleophilic Aromatic Substitution on Phenyl Rings
The reactivity of the two aromatic rings in this compound towards aromatic substitution reactions is significantly different due to the influence of their respective substituents.
Electrophilic Aromatic Substitution (EAS):
Electrophilic aromatic substitution is a fundamental reaction for introducing a wide range of functional groups onto an aromatic ring. masterorganicchemistry.compharmdguru.com In the case of this compound, the phenyl ring bearing the benzyloxy group is the more reactive of the two towards electrophiles. The benzyloxy group is an ortho, para-director. Therefore, electrophilic attack will preferentially occur at the positions ortho and para to the benzyloxy group.
The likely sites for electrophilic substitution on the benzyloxy-substituted ring are C2, C4, and C6. Steric hindrance from the adjacent phenyl group and the benzyloxy group itself may influence the ratio of ortho to para products.
Conversely, the phenyl ring substituted with the electron-withdrawing nitrile group is strongly deactivated towards electrophilic aromatic substitution. youtube.com The nitrile group is a meta-director. Should a reaction occur on this ring under harsh conditions, the substitution would be directed to the positions meta to the nitrile group (C3' and C5').
Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound
| Ring | Substituent | Activating/Deactivating Effect | Directing Effect | Predicted Position of Substitution |
| Phenyl Ring A | 3-Benzyloxy | Activating | Ortho, Para | C2, C4, C6 |
| Phenyl Ring B | 4-Nitrile | Deactivating | Meta | C3', C5' |
Nucleophilic Aromatic Substitution (SNAr):
Nucleophilic aromatic substitution provides a pathway to introduce nucleophiles onto an aromatic ring, typically requiring the presence of a strong electron-withdrawing group and a good leaving group. chemistrysteps.comyoutube.com The phenyl ring bearing the nitrile group is activated for such reactions. youtube.com If a suitable leaving group, such as a halogen, were present on this ring, particularly at the ortho or para position to the nitrile group, it could be displaced by a nucleophile. masterorganicchemistry.com
For the parent compound, this compound, direct nucleophilic aromatic substitution is unlikely without prior modification to introduce a leaving group. However, if a halogen were introduced, for instance, at the C2' or C3' position, subsequent nucleophilic substitution could be a viable functionalization strategy. The benzyloxy-substituted ring is deactivated towards nucleophilic aromatic substitution due to the electron-donating nature of the substituent.
Regioselective Functionalization Methodologies
Achieving regioselective functionalization is paramount for the synthesis of specific derivatives of this compound. Several methodologies can be employed to control the position of newly introduced functional groups.
One common strategy involves the use of directing groups. The existing benzyloxy and nitrile groups already provide a degree of regiocontrol in electrophilic aromatic substitution, as detailed above. For more precise control, or to achieve substitution patterns not favored by the inherent directing effects, one might consider the introduction of a temporary directing group.
Another powerful technique for regioselective functionalization is directed ortho-metalation (DoM). This strategy involves the deprotonation of a position ortho to a directing metalating group (DMG) by a strong base, typically an organolithium reagent, followed by quenching with an electrophile. While the benzyloxy group can act as a DMG, the nitrile group is generally not compatible with the strong bases used in DoM. Therefore, this approach would likely be selective for the benzyloxy-substituted ring.
For the nitrile-bearing ring, functionalization can often be achieved through reactions involving the nitrile group itself or through cross-coupling reactions if a halogen is present. For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille reactions, are highly effective for forming new carbon-carbon bonds at specific, pre-functionalized positions. researchgate.net
Recent advances in C-H activation and functionalization offer promising routes for the direct and regioselective introduction of functional groups, potentially bypassing the need for pre-installed directing or leaving groups. rsc.org These methods, often catalyzed by transition metals, can be tailored to target specific C-H bonds based on their electronic and steric environment. nih.gov
Table 2: Summary of Regioselective Functionalization Strategies
| Methodology | Target Ring | Key Features | Potential Applications |
| Electrophilic Aromatic Substitution | Benzyloxy-substituted ring | Utilizes the inherent ortho, para-directing effect of the benzyloxy group. | Introduction of halogens, nitro groups, etc. |
| Directed ortho-Metalation (DoM) | Benzyloxy-substituted ring | Requires a directing group and a strong base for regioselective deprotonation. | Introduction of a wide range of electrophiles at the ortho position. |
| Nucleophilic Aromatic Substitution (SNAr) | Nitrile-substituted ring (with leaving group) | Requires a strong electron-withdrawing group and a good leaving group. | Introduction of nucleophiles like amines, alkoxides, etc. |
| Cross-Coupling Reactions | Either ring (with halogen) | Highly versatile for C-C and C-heteroatom bond formation at specific sites. | Synthesis of complex biaryl structures. |
| C-H Activation/Functionalization | Either ring | Emerging methods for direct functionalization without pre-functionalization. | Potentially more atom-economical and efficient syntheses. |
Supramolecular Chemistry and Self Assembly
Crystal Engineering and Non-Covalent Interactions
Hydrogen Bonding: The primary hydrogen bond acceptor in the molecule is the nitrogen atom of the nitrile group (-C≡N). While the molecule itself lacks strong hydrogen bond donors, weak C-H···N hydrogen bonds can be anticipated, where aromatic or benzylic C-H groups interact with the nitrile nitrogen. In analogous structures, such as 4-Benzyloxy-3-methoxybenzonitrile, weak intermolecular C—H⋯N hydrogen bonds have been observed to link molecules into chains.
A comprehensive analysis of the crystal structure of 4-(3-Benzyloxyphenyl)benzonitrile would require single-crystal X-ray diffraction data, which would provide precise details on bond lengths, bond angles, and the specific geometries of these non-covalent interactions.
Co-Crystallization Strategies for Novel Architectures and Materials
Co-crystallization, the process of forming a crystalline solid containing two or more different molecules in a stoichiometric ratio, is a powerful strategy in crystal engineering to create novel materials with tailored properties. For this compound, co-crystallization can be employed to introduce new functionalities and control the supramolecular assembly.
Co-former Selection: The choice of a co-former is crucial and is typically guided by the principles of supramolecular synthons, which are robust and predictable non-covalent interactions. Potential co-formers for this compound could include:
Hydrogen-bond donors: Molecules with functional groups like carboxylic acids, phenols, or amides could form strong hydrogen bonds with the nitrile group of the target molecule.
Halogen-bond donors: Molecules containing polarized halogen atoms (e.g., iodoperfluorocarbons) could form halogen bonds with the nitrile nitrogen.
π-rich or π-poor molecules: Aromatic molecules with complementary electronic properties could be used to induce specific π-π stacking arrangements.
Crystallization Techniques: Common methods for obtaining co-crystals include slow evaporation from solution, grinding (mechanochemistry), and slurry crystallization. nih.gov The choice of solvent can also play a critical role in the outcome of the co-crystallization experiment, as it can mediate the interactions between the co-formers.
A notable example of a co-crystallization strategy for benzonitrile (B105546) derivatives involves the use of a phenylphosphine oxide-bridged aromatic supramolecular macrocycle. nih.gov This "host" molecule has been shown to precisely recognize and bind various benzonitrile derivatives through a combination of non-covalent interactions, forming key-lock complexes in the solid state. nih.gov This approach could be adapted for this compound to construct highly ordered, multi-component architectures.
Self-Assembly in Solution and Solid State
The inherent directionality and specificity of non-covalent interactions can drive the self-assembly of this compound into well-defined supramolecular structures in both solution and the solid state.
Nanofibers and Supramolecular Polymers: In appropriate solvents, molecules of this compound could potentially self-assemble into one-dimensional structures like nanofibers or supramolecular polymers. This process is often driven by a combination of directional interactions, such as hydrogen bonding and π-π stacking. For instance, studies on other biphenyl (B1667301) derivatives, such as biphenyl-tripeptides, have demonstrated their ability to self-assemble into robust supramolecular nanofiber hydrogels. nih.govnih.gov The formation of such extended structures is typically concentration and solvent dependent.
The flexibility of the benzyloxy group could play a crucial role in the self-assembly process, allowing the molecule to adopt a conformation that facilitates directional interactions. The nitrile group, through dipole-dipole interactions and its potential to form hydrogen bonds, would likely be a key player in guiding the linear assembly.
Influence of Molecular Conformation on Packing and Self-Assembly
The conformation of this compound, particularly the dihedral angle between the two phenyl rings of the biphenyl unit and the orientation of the benzyloxy group, has a profound impact on its crystal packing and self-assembly behavior.
Conformation of the Benzyloxy Group: The benzyloxy group introduces additional conformational flexibility. The torsion angle of the C-O-C-C linkage in 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid indicates an anti-conformation. researchgate.net The orientation of the benzyl (B1604629) group relative to the biphenyl core will impact the steric environment around the molecule and can direct the formation of specific intermolecular contacts. The flexibility of this group can be advantageous in self-assembly, allowing the molecule to adapt its shape to form stable, ordered aggregates. wur.nl
Host-Guest Chemistry with Macrocyclic Receptors and Frameworks
The benzonitrile moiety of this compound makes it an interesting potential guest for various macrocyclic hosts. Host-guest chemistry explores the formation of complexes between a large host molecule and a smaller guest molecule through non-covalent interactions.
Potential Macrocyclic Hosts:
Cyclodextrins: These cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic exterior. The aromatic portions of this compound could be encapsulated within the cyclodextrin cavity, driven by the hydrophobic effect. The size of the cyclodextrin (α, β, or γ) would influence the binding affinity and the geometry of the inclusion complex.
Calixarenes: These are macrocycles made of phenol (B47542) units linked by methylene (B1212753) bridges. researchgate.net They possess a well-defined cavity that can be functionalized to bind specific guests. A suitably sized and functionalized calixarene could encapsulate the benzyloxy or phenyl portion of the guest molecule.
Phosphorylated Cavitands: As demonstrated with other benzonitrile derivatives, a phenylphosphine oxide-bridged aromatic supramolecular macrocycle can act as a highly effective host. nih.gov The binding is driven by a combination of π-π stacking between the guest's benzene (B151609) ring and the host's fluorene moiety, as well as C-H···N hydrogen bonding between the host and the guest's nitrile group. nih.gov It is highly probable that this compound would form a stable key-lock complex with such a host. nih.gov
The formation of host-guest complexes can be used to solubilize the molecule in different media, protect it from degradation, and control its self-assembly behavior.
Lack of Specific Research Data for "this compound" in Advanced Materials Science
Following a comprehensive search for scientific literature and research data, it has been determined that there is a notable absence of specific information regarding the applications of the chemical compound This compound in the fields of organic electronics and liquid crystal technology as outlined in the user's request.
The investigation sought to find detailed research findings on the use of this specific compound in the following areas:
Organic Electronics and Optoelectronic Devices:
Organic Light-Emitting Diodes (OLEDs) as emitters, electron transport materials, or host materials.
Organic Field-Effect Transistors (OFETs).
Organic Photovoltaics (OPVs) and charge transport layers.
Liquid Crystal Technology:
Its mesogenic properties and phase transitions.
Its integration into liquid crystal mixtures for display and electro-optical applications.
While general information exists for the broader class of benzonitrile derivatives and compounds containing benzyloxy moieties in these applications, the searches did not yield any specific studies, data tables, or detailed research findings for This compound itself. The available literature focuses on other related, but structurally different, molecules.
Due to the strict requirement to focus solely on This compound and the lack of available scientific data for this specific compound within the requested contexts, it is not possible to generate a thorough, informative, and scientifically accurate article that adheres to the provided outline. Constructing such an article would necessitate speculation or the presentation of data from other compounds, which would not meet the required standard of scientific accuracy for the specified subject.
Therefore, the requested article cannot be generated at this time. Further research and publication on the properties and applications of This compound would be required before a detailed article on its role in advanced materials science could be written.
Applications in Advanced Materials Science Non Biological
Polymer Chemistry
The presence of a nitrile group and aromatic rings makes 4-(3-benzyloxyphenyl)benzonitrile an interesting candidate for incorporation into various high-performance polymers. The nitrile group can be chemically modified to create reactive sites for polymerization, or the entire molecule can be used as a building block to impart specific properties to the polymer chain.
Monomer for Polymeric Materials (e.g., polyimides, polyamides, polycarbonates)
While direct synthesis of polymers from this compound as a primary monomer is not extensively documented, its derivatives could serve as valuable monomers. For instance, the introduction of amino or carboxylic acid functionalities onto the phenyl rings would transform it into a diamine or dicarboxylic acid monomer, respectively. These functionalized monomers could then be used in polycondensation reactions to form high-performance polymers like polyamides and polyimides.
Aromatic polyamides, known for their excellent thermal and mechanical properties, are synthesized from the polycondensation of aromatic diamines and diacid chlorides. Similarly, polyimides, which exhibit outstanding thermal stability, chemical resistance, and dielectric performance, are typically prepared from the reaction of aromatic diamines and dianhydrides. The incorporation of the bulky and somewhat flexible benzyloxy group from a this compound-derived monomer could enhance the solubility and processability of these typically rigid polymers.
The table below illustrates the potential properties of polyamides derived from a hypothetical diamine monomer based on this compound, drawing parallels from existing research on polyamides containing benzonitrile (B105546) units.
| Polymer Property | Potential Influence of this compound Moiety | Reference Data from Analogous Polyamides |
| Solubility | The bulky benzyloxy group could disrupt chain packing, improving solubility in organic solvents. | Polyamides with bulky side groups often show enhanced solubility in solvents like N-methyl-2-pyrrolidone (NMP) and dimethylacetamide (DMAc). |
| Glass Transition Temperature (Tg) | The combination of rigid aromatic rings and a flexible ether linkage could result in a high Tg, indicating good thermal stability. | Aromatic polyamides containing benzonitrile units have been reported with Tg values in the range of 190-220°C. sci-hub.boxcsic.es |
| Thermal Stability | The aromatic nature of the monomer would contribute to high thermal and thermo-oxidative stability. | Polyamides with benzonitrile moieties have shown initial decomposition temperatures above 365°C. sci-hub.boxcsic.es |
Incorporation into Polymer Backbones for Enhanced Mechanical or Electronic Properties
The integration of the this compound structure into a polymer backbone is anticipated to significantly influence the material's properties. The rigid biphenyl (B1667301) and benzonitrile components would likely enhance the mechanical strength and modulus of the resulting polymer. The benzyloxy group, by introducing a degree of flexibility and disrupting chain packing, could improve toughness and processability.
From an electronic standpoint, the benzonitrile group is a well-known electron-accepting moiety. Its presence in a polymer backbone can create materials with interesting optical and electronic properties. Research on other benzonitrile derivatives has shown their utility in organic light-emitting diodes (OLEDs), where they can function as host materials for phosphorescent emitters. The incorporation of such moieties can influence the charge transport characteristics of the polymer.
The following table summarizes the potential enhancements to polymer properties through the incorporation of the this compound structure.
| Property | Potential Enhancement | Rationale |
| Tensile Strength | Increased | The rigid aromatic backbone contributes to higher strength. |
| Solubility | Improved | The non-coplanar structure and flexible ether linkage can reduce crystallinity and improve solubility. |
| Dielectric Constant | Lowered | The introduction of free volume by the bulky side group can decrease the dielectric constant. |
| Charge Transport | Modified | The electron-accepting nature of the benzonitrile group can influence electron mobility. |
Sensors and Probes (Non-Biological Sensing Mechanisms and Platforms)
The nitrile group in this compound offers a potential anchoring point for metal nanoparticles or other functional molecules, making it a candidate for the development of chemical sensors. While not directly demonstrated for this compound, benzonitrile derivatives have been explored in various sensing applications. The electronic properties of the benzonitrile moiety can be sensitive to its local environment, which could be exploited for sensing applications. For example, changes in the fluorescence or electrochemical properties of a material containing this compound upon exposure to a specific analyte could form the basis of a sensor.
Dielectric Materials and Insulators for Electronic Components
Materials with low dielectric constants are crucial for the fabrication of modern microelectronics to reduce signal delay and power consumption. The introduction of bulky, space-filling groups into a polymer matrix is a common strategy to lower the dielectric constant by increasing the free volume. The benzyloxy group in this compound is a bulky substituent that could effectively increase the free volume within a polymer matrix, thereby lowering its dielectric constant.
Studies on polyimides containing N-benzonitrile side groups have demonstrated the effectiveness of this approach, achieving low dielectric constants in the range of 1.98–2.38 at 1 MHz. researchgate.net This suggests that polymers incorporating the this compound structure could be promising candidates for low-k dielectric materials in electronic packaging and interconnects.
| Material Type | Key Feature for Low Dielectric Constant | Expected Dielectric Constant Range |
| Polyimides | Incorporation of bulky side groups to increase free volume. | 1.9 - 3.5 |
| Poly(aryl ether nitrile)s | Presence of ether linkages and nitrile groups. | 2.5 - 3.0 |
Smart Materials and Stimuli-Responsive Systems
For instance, the incorporation of this compound into a liquid crystal polymer could lead to materials with tunable optical properties. The dipole moment associated with the benzonitrile group could allow for alignment in an electric field, a key characteristic for applications in displays and optical switching. While specific stimuli-responsive behavior of this compound has not been reported, the broader class of benzonitrile-containing molecules is known to exhibit interesting photophysical properties that can be sensitive to environmental changes. researchgate.net
Future Research Directions and Prospects
Exploration of New Synthetic Pathways and Highly Efficient Catalyst Systems
The synthesis of asymmetrically substituted biphenyls like 4-(3-Benzyloxyphenyl)benzonitrile typically relies on cross-coupling reactions. Future research will undoubtedly focus on optimizing these pathways for efficiency, sustainability, and cost-effectiveness. Traditional methods, while effective, often require harsh conditions or the use of toxic reagents.
A primary area of investigation involves the development of novel catalyst systems. While palladium-based catalysts are cornerstones of C-C bond formation, research is expanding to include more abundant and less toxic metals. organic-chemistry.orgacs.org For instance, synergistic Ni/Cu catalysts have shown remarkable performance in the synthesis of aryl nitriles, offering a potential alternative to hypertoxic cyanide sources like NaCN/KCN by using formamide (B127407) instead. acs.org The development of rhodium(III)-catalyzed C-H cyanation also presents a modern approach to creating aromatic nitriles under mild conditions. acs.org
Future efforts will likely target:
Noble-Metal-Free Catalysis: Investigating earth-abundant metals like copper, nickel, and cobalt to reduce the cost and environmental impact of synthesis. acs.orgacs.org
Heterogeneous Catalysts: Designing solid-phase catalysts, such as metal-organic frameworks (MOFs), that offer high stability and easy recovery, simplifying purification processes and enabling continuous flow manufacturing. acs.org
Photochemical and Electrochemical Methods: Exploring light or electricity-driven reactions to activate substrates under ambient conditions, minimizing waste and energy consumption. Research into photoelectrosynthetic nitrogen fixation to produce benzonitrile (B105546) from dinitrogen highlights a novel strategy for forming the nitrile group. researchgate.net
Table 1: Comparison of Potential Catalytic Systems for Aryl Nitrile Synthesis
| Catalyst System | Cyanide Source/Method | Key Advantages | Relevant Research |
|---|---|---|---|
| Palladium-BINAP | Aryl Halides + Nitrile Anions | High yields, short reaction times for α-arylation. organic-chemistry.orgberkeley.edu | Hartwig, et al. |
| Rhodium(III)-BOCpRh | N-cyano-N-phenyl-p-toluenesulfonamide | Atroposelective C-H cyanation, mild conditions. acs.org | N/A |
| Synergistic Ni/Cu MOF | Formamide | Avoids hypertoxic cyanides, heterogeneous, highly stable. acs.org | N/A |
| Copper(I)/Oxime Ligand | Aryl Halides | Effective in water, low catalyst loading, eco-friendly. researchgate.net | N/A |
Development of Advanced Computational Models for Predictive Material Design
Computational chemistry is an indispensable tool for accelerating materials discovery. For a molecule like this compound, advanced computational models can predict its physical and chemical properties, guiding experimental efforts and reducing trial-and-error in the laboratory. youtube.com
Future research in this area will focus on:
Multi-scale Modeling: Combining quantum mechanics (for electronic properties), molecular dynamics (for conformational analysis and bulk behavior), and finite element methods (for device-level performance) to create a comprehensive predictive framework. techscience.comwiley.com Molecular dynamics simulations, for example, can predict the conformational flexibility of biphenyl (B1667301) linkers and the resulting distances between functional groups in larger assemblies. mdpi.com
Machine Learning and AI: Utilizing artificial intelligence to screen virtual libraries of related compounds, identifying derivatives of this compound with optimized properties for specific applications, such as enhanced thermal stability or specific electronic characteristics. techscience.com
Predictive Property Analysis: Developing models to accurately forecast key material characteristics. For this compound, this includes predicting its liquid crystalline phases, charge transport capabilities, and interactions with other materials in a composite. The goal is to move towards a "materials by design" paradigm. youtube.com
Table 2: Computational Modeling Techniques and Their Applications
| Modeling Technique | Predicted Properties | Relevance to this compound |
|---|---|---|
| Density Functional Theory (DFT) | Electronic structure, reaction mechanisms, spectroscopic properties. | Understanding reactivity for synthesis optimization; predicting electronic behavior for optoelectronic applications. acs.org |
| Molecular Dynamics (MD) | Conformational flexibility, phase transitions, intermolecular interactions, diffusion. | Predicting liquid crystal behavior; modeling interactions in polymer blends or with inorganic surfaces. mdpi.com |
| Finite Element Method (FEM) | Macroscopic mechanical and thermal stress, material failure. | Simulating the performance of a device or component incorporating the material. wiley.comtu-dortmund.de |
| Machine Learning (ML) Models | Structure-property relationships, screening of candidates. | Accelerating the discovery of new derivatives with tailored properties. techscience.com |
Integration into Hybrid Organic-Inorganic Materials and Nanocomposites
The unique structure of this compound makes it an excellent candidate for inclusion in hybrid materials and nanocomposites, where it can impart specific functionalities to an inorganic host or vice versa.
Surface Functionalization: The nitrile group can act as a ligand to coordinate with metal ions or as a reactive site for grafting onto the surface of inorganic nanoparticles (e.g., silica, titania, quantum dots). This can improve the dispersion of nanoparticles in organic matrices and create a strong interface for efficient stress transfer or charge transport.
Polymer Nanocomposites: Incorporating cyano-functionalized molecules into polymer matrices can enhance mechanical, thermal, and dielectric properties. For example, cyano-functionalized graphitic nanoplatelets have been shown to be effective reinforcing fillers for acrylonitrile (B1666552) butadiene styrene (B11656) (ABS) resin due to chemical compatibility. mdpi.com Similarly, this compound could be blended with engineering polymers to create high-performance composites for aerospace or automotive applications.
Organic-Inorganic Perovskites: The nitrile group (-C≡N) can be used to passivate defects on the surface of perovskite films, which are a major source of non-radiative recombination in perovskite solar cells. rsc.org Research on molecules like 4-bromo-benzonitrile has demonstrated that the cyano group can effectively passivate Pb-I antisite, Pb-cluster, and I-vacancy defects, leading to significant improvements in solar cell efficiency and stability. rsc.org
Scalable Synthesis and Industrial Applications in Advanced Technologies
For any material to transition from the laboratory to industry, a scalable and economically viable synthesis route is essential. Future work must address the challenges of producing this compound in large quantities. This includes developing green synthetic routes that minimize waste and use environmentally benign solvents and reagents, such as using ionic liquids that can act as a recyclable catalyst and solvent. researchgate.net
Potential industrial applications for this compound and its derivatives are broad:
High-Performance Polymers: The rigid biphenyl core and polar nitrile group could make it a valuable monomer or additive for specialty polymers like polyimides or polyetheretherketone (PEEK). The introduction of cyano groups into polyimides has been shown to improve solubility for processing while maintaining high thermal and chemical resistance after curing, making them suitable for electronics packaging and thermal management. mdpi.com
Liquid Crystals: Biphenyl nitrile compounds are a well-established class of liquid crystals used in display technologies. The specific substitution pattern of this compound could result in unique mesophase behavior, potentially leading to new liquid crystal mixtures with optimized switching times, operating temperatures, and contrast ratios.
Specialty Solvents: Benzonitrile itself is used as a specialty solvent. nih.gov The larger, functionalized structure of this compound could make it a high-boiling point, polar aprotic solvent for specific chemical reactions or formulations.
Emerging Applications in Niche Advanced Materials and Energy Conversion
Beyond established fields, the unique electronic and structural properties of this compound open doors to several emerging high-technology areas.
Organic Electronics: The biphenyl structure is a common building block in organic semiconductors. The combination of this conductive core with the electron-withdrawing nitrile group could be exploited in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), or organic photovoltaic (OPV) cells. Multifunctional benzonitrile derivatives have been investigated for their thermally activated delayed fluorescence (TADF) properties, which are highly valuable for creating efficient OLEDs. rsc.org
Energy Storage: The nitrile group can undergo reversible electrochemical reactions, making nitrile-containing compounds interesting candidates for organic radical batteries or as electrolyte additives in lithium-ion batteries to improve safety and performance.
Energy Conversion: As mentioned, the defect-passivating properties of the nitrile group are highly relevant for enhancing the efficiency and longevity of perovskite solar cells. rsc.org Future research could explore the specific efficacy of the this compound structure for this purpose, where the benzyloxy group could further modify surface properties.
Q & A
Basic Research Questions
Q. What safety protocols should be followed when handling 4-(3-Benzyloxyphenyl)benzonitrile in laboratory settings?
- Methodological Answer :
- Use nitrile or neoprene gloves, and inspect them for defects prior to use to prevent skin contact. Dispose of contaminated gloves as hazardous waste .
- Wear a chemically resistant lab coat and closed-toe shoes. For high-concentration handling, use a fume hood to minimize inhalation risks .
- In case of exposure, rinse affected areas with water for 15 minutes and seek medical attention immediately. Maintain a safety data sheet (SDS) for emergency reference .
Q. How can researchers confirm the structural identity of this compound derivatives post-synthesis?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Analyze and NMR spectra to verify substituent positions. For example, aromatic protons typically appear at δ 6.8–8.0 ppm, while benzonitrile carbons resonate near δ 118–120 ppm .
- High-Resolution Mass Spectrometry (HRMS) : Compare experimental m/z values with calculated molecular weights (e.g., for a derivative with , HRMS should match within 3 ppm error) .
Q. What synthetic strategies optimize yields for benzonitrile derivatives?
- Methodological Answer :
- Stepwise Functionalization : Introduce substituents (e.g., hydroxyl or methoxy groups) via Suzuki-Miyaura coupling or nucleophilic aromatic substitution to avoid side reactions .
- Purification : Use column chromatography with silica gel (hexane/ethyl acetate gradients) followed by recrystallization from ethanol to achieve >95% purity. Yields can range from 16% to 46%, depending on steric and electronic effects .
Advanced Research Questions
Q. How can computational methods predict the nonlinear optical (NLO) properties of this compound composites?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Model the interaction between benzonitrile derivatives (e.g., (Z)-4-(1-cyano-2-(5-methylfuran-2-yl)vinyl)benzonitrile) and a poly(1-vinylcarbazole) (PVK) matrix to assess dipole alignment and polarizability .
- Quantum Chemical Calculations : Use density functional theory (DFT) with B3LYP/6-31G(d) basis sets to calculate hyperpolarizability () and second-harmonic generation (SHG) coefficients. Compare results with experimental Kurtz-Perry powder measurements .
Q. What experimental designs resolve contradictions in spectroscopic data for benzonitrile derivatives?
- Methodological Answer :
- Variable Temperature NMR : Perform experiments at 298–373 K to distinguish dynamic effects (e.g., tautomerism) from structural isomers. For example, temperature-dependent NMR can reveal hydrogen-bonding interactions .
- 2D NMR Techniques : Use HSQC and HMBC to resolve overlapping signals in crowded aromatic regions. Cross-peaks between nitrile carbons and adjacent protons confirm substitution patterns .
Q. How can this compound derivatives be integrated into OLED materials?
- Methodological Answer :
- Thermally Activated Delayed Fluorescence (TADF) : Design derivatives with donor-acceptor (D-A) architectures, such as carbazole-phenoxazine hybrids, to achieve small singlet-triplet energy gaps () for efficient exciton harvesting .
- Device Fabrication : Spin-coat benzonitrile-doped PVK layers onto ITO substrates. Characterize electroluminescence (EL) spectra and external quantum efficiency (EQE) using photoluminescence quantum yield (PLQY) measurements .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
